N-[2-[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethyl]acetamide
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Description
“N-[2-[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethyl]acetamide” is an organic compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazole derivatives have been found to possess diverse biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the conversion of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate to the corresponding acid hydrazide by hydrazine hydrate in ethanol . The reflux of acid hydrazide with carbon disulfide results in 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol . Different electrophiles are synthesized by the reaction of respective anilines and 2-bromoacetylbromide in an aqueous medium .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various spectroscopic techniques such as 1H NMR, 13C NMR, EI MS, and elemental analysis . The chemical shift of the ring proton, the calculated π-electron density, and the bond lengths can provide insights into the structure of the compound .Chemical Reactions Analysis
The targeted bi-heterocyclic compounds are synthesized by stirring nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles in DMF using LiH as base and activator . The proposed structures of the newly synthesized compounds are deduced by spectroscopic techniques .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 253.35 . It is recommended to be stored at 4°C and protected from light .Mechanism of Action
Thiazole derivatives have been found to exhibit various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The mechanism of action of these compounds often involves the inhibition of certain enzymes .
Safety and Hazards
Properties
IUPAC Name |
N-[2-[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c1-7(15)13-5-4-8-2-3-10(17-8)9-6-16-11(12)14-9/h2-3,6H,4-5H2,1H3,(H2,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOZQUWYZPMLNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(S1)C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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